Ruscopine
Description
Ruscopine is a naturally occurring alkaloid identified in plants of the genus Cirsium, particularly Cirsium acanthoides . It belongs to a class of nitrogen-containing organic compounds often associated with diverse biological activities. In C. acanthoides, this compound co-occurs with other alkaloids, such as acanthoidine and acanthoine, which are structurally related and share ecological and pharmacological roles .
Properties
CAS No. |
3912-65-0 |
|---|---|
Molecular Formula |
C16H26N4O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N'-[6-(aminomethylideneamino)-1-(3,4-dimethoxyphenyl)hexan-3-yl]methanimidamide |
InChI |
InChI=1S/C16H26N4O2/c1-21-15-8-6-13(10-16(15)22-2)5-7-14(20-12-18)4-3-9-19-11-17/h6,8,10-12,14H,3-5,7,9H2,1-2H3,(H2,17,19)(H2,18,20) |
InChI Key |
JVNVHIPXYJPRRV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCC(CCCN=CN)N=CN)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(CCCN=CN)N=CN)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities
Ruscopine, acanthoidine, and acanthoine are classified as alkaloids, sharing core structural features such as nitrogen-containing heterocycles. While explicit structural data for this compound is absent in the provided evidence, its grouping with acanthoidine and acanthoine implies shared functional groups (e.g., amine or pyrrolidine rings) and carbon chain characteristics, as per the principles of chemical similarity assessment . These compounds likely originate from analogous biosynthetic pathways, common in plant alkaloid production.
Ecological Roles and Distribution
Data Table: Comparative Overview of this compound and Related Alkaloids
Key Contrasts
- Structural Specificity : While all three compounds are alkaloids, acanthoidine is uniquely reported only in C. acanthoides, whereas this compound and acanthoine may have broader (but unconfirmed) distributions within Cirsium .
- Research Depth : this compound has marginally more documented ecological implications compared to acanthoidine and acanthoine, which lack detailed studies on their roles in plant-insect interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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